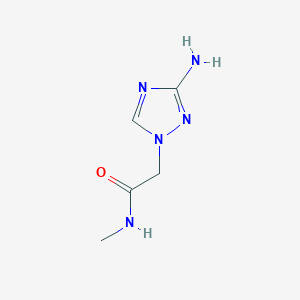
2-(3-amino-1H-1,2,4-triazol-1-yl)-N-methylacetamide
描述
2-(3-amino-1H-1,2,4-triazol-1-yl)-N-methylacetamide is a useful research compound. Its molecular formula is C5H9N5O and its molecular weight is 155.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
The primary target of 2-(3-amino-1H-1,2,4-triazol-1-yl)-N-methylacetamide is the enzyme imidazoleglycerol-phosphate dehydratase , which is a product of the HIS3 gene . This enzyme plays a crucial role in the sixth step of histidine production .
Mode of Action
This compound acts as a competitive inhibitor of imidazoleglycerol-phosphate dehydratase . This means that it competes with the substrate for the active site of the enzyme, thereby inhibiting the enzyme’s function.
Biochemical Pathways
By inhibiting imidazoleglycerol-phosphate dehydratase, this compound disrupts the histidine biosynthesis pathway . This can have downstream effects on various biological processes that depend on histidine, including protein synthesis and cellular growth.
Pharmacokinetics
Its solubility in water suggests that it could be readily absorbed and distributed in the body. Its metabolism and excretion would depend on various factors, including the specific enzymes present in the body.
Result of Action
The inhibition of imidazoleglycerol-phosphate dehydratase by this compound can lead to a decrease in histidine production. This could potentially affect cellular growth and protein synthesis, given the role of histidine in these processes .
生化分析
Biochemical Properties
2-(3-amino-1H-1,2,4-triazol-1-yl)-N-methylacetamide plays a significant role in biochemical reactions, primarily due to its ability to interact with enzymes and proteins. It has been observed to interact with imidazoleglycerol-phosphate dehydratase, an enzyme involved in the histidine biosynthesis pathway . The interaction is competitive, inhibiting the enzyme’s activity and thereby affecting the production of histidine. Additionally, this compound can form hydrogen bonds and dipole interactions with biological receptors, enhancing its binding affinity and specificity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell signaling pathways by modulating the activity of key enzymes and receptors. For instance, its interaction with imidazoleglycerol-phosphate dehydratase can lead to altered gene expression and metabolic flux in cells . Furthermore, this compound has been shown to affect cellular metabolism by inhibiting specific metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of imidazoleglycerol-phosphate dehydratase, competitively inhibiting its activity . This inhibition disrupts the histidine biosynthesis pathway, leading to reduced histidine levels in cells. Additionally, the compound can modulate gene expression by affecting transcription factors and other regulatory proteins . These molecular interactions highlight the compound’s potential as a biochemical tool for studying enzyme function and regulation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of target enzymes and persistent changes in cellular metabolism
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes . At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing significant harm to the organism.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with enzymes in the histidine biosynthesis pathway . It inhibits imidazoleglycerol-phosphate dehydratase, leading to reduced histidine production and altered metabolic flux . The compound may also interact with other metabolic enzymes, affecting the levels of various metabolites and influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It can interact with specific transporters and binding proteins, facilitating its movement across cellular membranes . The compound’s distribution is influenced by its chemical properties, including solubility and affinity for biological membranes.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the cytoplasm, where it interacts with target enzymes and proteins . The compound may also be directed to specific cellular compartments through targeting signals or post-translational modifications
属性
IUPAC Name |
2-(3-amino-1,2,4-triazol-1-yl)-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N5O/c1-7-4(11)2-10-3-8-5(6)9-10/h3H,2H2,1H3,(H2,6,9)(H,7,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFTQAHBRUGJKHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN1C=NC(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


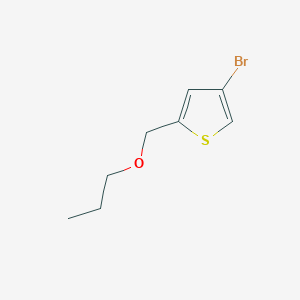
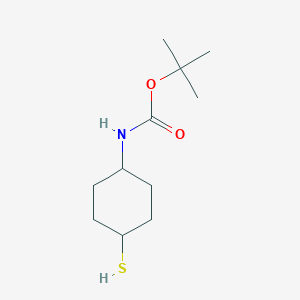

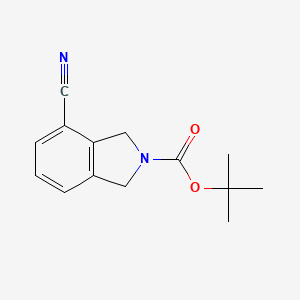
![6-Bromoimidazo[1,2-a]pyrimidin-2-amine](/img/structure/B1526071.png)
![1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-benzo[D]imidazole](/img/structure/B1526075.png)
![tert-butyl N-{bicyclo[2.2.1]hept-5-en-2-yl}carbamate](/img/structure/B1526077.png)
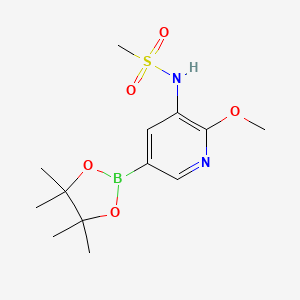
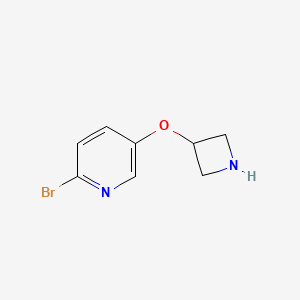
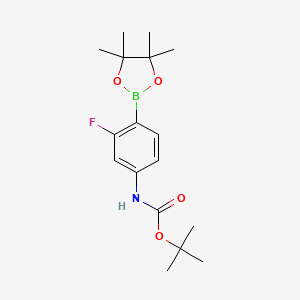
![N-[3-(morpholin-4-yl)propyl]aniline](/img/structure/B1526083.png)


![1-[4-(2,2,2-Trifluoroethanesulfonyl)phenyl]ethan-1-one](/img/structure/B1526086.png)
